(E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- is an organic compound with the molecular formula C13H18O. It is a derivative of butenone and cyclohexene, characterized by the presence of a butenone group attached to a cyclohexene ring with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of 4-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one with acetone.
Oxidation of Aldehydes: Another method involves the oxidation of aldehydes like β-cyclocitral using oxidizing agents such as silver oxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as rose oil, where it is present as a minor component. The compound can be isolated through distillation and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the butenone group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Sodium hydroxide for aldol condensation
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry due to its pleasant aroma, often found in perfumes and flavorings.
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
β-Damascenone: A structurally similar compound with a butenone group attached to a cyclohexadiene ring.
3-Oxo-β-ionone: Another related compound with a similar cyclohexenone structure.
Uniqueness
2-Buten-1-one, 1-(2,4,4-trimethyl-2-cyclohexen-1-yl)- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its presence in natural sources like rose oil and its applications in various fields further highlight its uniqueness .
Properties
CAS No. |
39872-57-6 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(E)-1-(2,4,4-trimethylcyclohex-2-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-5-6-12(14)11-7-8-13(3,4)9-10(11)2/h5-6,9,11H,7-8H2,1-4H3/b6-5+ |
InChI Key |
NELDPSDYTZADSA-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1CCC(C=C1C)(C)C |
Canonical SMILES |
CC=CC(=O)C1CCC(C=C1C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.